molecular formula C21H19N3O3 B2836837 N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE CAS No. 1421491-76-0

N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE

Cat. No.: B2836837
CAS No.: 1421491-76-0
M. Wt: 361.401
InChI Key: YQKOBAYYXNNOCP-UHFFFAOYSA-N
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Description

N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE is a complex organic compound featuring a fused heterocyclic structure. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE typically involves multiple steps, including cyclization, etherification, and amide formation. One common approach starts with the preparation of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core, followed by functionalization at the phenyl ring and subsequent coupling with the benzo[d][1,4]dioxine moiety .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds .

Scientific Research Applications

N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE involves interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes, thereby modulating cellular functions and signaling pathways .

Biological Activity

N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of heterocyclic structures that contribute to its biological activity. The structural formula can be represented as:

C17H18N4O3\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{3}

Key Structural Features

  • Pyrrolo[1,2-a]imidazole moiety : This heterocyclic structure is known for its role in various biological activities, particularly in enzyme inhibition.
  • Benzodioxine ring : This component contributes to the compound's stability and interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound exhibits significant inhibitory effects on various kinases, which are critical in cell signaling pathways.
  • Antiproliferative Activity : Studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways.

Research Findings

Recent studies have explored the compound's potential in treating various conditions:

  • Anticancer Activity : Research indicates that the compound demonstrates potent antiproliferative effects against several cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against leukemia cells.
    Cell LineIC50 (μM)
    MV4-11 (Leukemia)0.008
    A549 (Lung Cancer)0.015
  • Kinase Inhibition : The compound has been characterized as a dual inhibitor of FLT3 and CDK kinases. Its IC50 values for FLT3 and CDK2 are reported to be in the nanomolar range.
    Kinase TargetIC50 (nM)
    FLT310
    CDK220

Study 1: Anticancer Efficacy

In a recent study published in Cancer Research, the efficacy of this compound was evaluated in vivo using MV4-11 xenograft models. The results demonstrated significant tumor regression at doses of 15 mg/kg compared to standard therapies like cytarabine.

Study 2: Safety Profile

Acute toxicity studies conducted in murine models revealed that the compound exhibits a favorable safety profile with an LD50 of 186 mg/kg. This suggests a lower toxicity compared to other chemotherapeutic agents.

Properties

IUPAC Name

N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-21(19-13-26-17-4-1-2-5-18(17)27-19)23-15-9-7-14(8-10-15)16-12-22-20-6-3-11-24(16)20/h1-2,4-5,7-10,12,19H,3,6,11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKOBAYYXNNOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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